2-Chloro-4-methoxybenzo[d]oxazole
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Overview
Description
2-Chloro-4-methoxybenzo[d]oxazole is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59. The purity is usually 95%.
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Scientific Research Applications
1. Enzyme Inhibition
2-Chloro-4-methoxybenzo[d]oxazole derivatives have been investigated for their potential in inhibiting enzymes like lipase and α-glucosidase. For instance, certain compounds derived from it demonstrated significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).
2. Antimicrobial Properties
Derivatives of this compound have shown promising results in antimicrobial studies. Some synthesized compounds exhibited significant antibacterial and antifungal activities against tested strains (Kumar, Mohana, Mallesha, & Harish, 2013).
3. Cholinesterase Inhibition
Research has explored the use of this compound derivatives as cholinesterase inhibitors. These inhibitors can have therapeutic applications in diseases like Alzheimer's (Arfan et al., 2018).
4. Diuretic Effects
Studies have also delved into the diuretic activities of derivatives of this compound, showing both diuretic and antidiuretic effects. This opens up potential uses in treating conditions related to fluid retention (Kravchenko, 2018).
5. Molluscicidal Effects
A 5-chlorosalicylic acid derivative incorporating a morpholine moiety related to this compound was found to have good molluscicidal effect, pointing to its potential use in controlling snail populations (Duan et al., 2014).
Safety and Hazards
The compound is associated with some safety hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which this compound belongs, have been associated with a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biochemical pathways, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives, which include 2-Chloro-4-methoxybenzo[d]oxazole, have been found to exhibit a wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects
Cellular Effects
Oxazole derivatives have been found to have various effects on cell function . These effects could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-chloro-4-methoxy-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXPHUHPJIBQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.